Ticlatone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

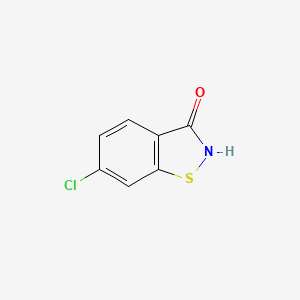

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPOYOKQQAEISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057809 | |

| Record name | Ticlatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-10-0 | |

| Record name | Ticlatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlatone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticlatone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TICLATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW384Q9GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ticlatone: A Technical Whitepaper on its Presumed Mechanism of Action as a Covalent Inhibitor of Fungal Thiol-Dependent Enzymes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document presents a scientifically plausible, yet largely hypothetical, mechanism of action for the antifungal agent ticlatone. Direct experimental evidence detailing the specific molecular targets and pathways of this compound is limited in publicly available literature. This guide, therefore, extrapolates from the known chemistry of its structural class (benzothiazoles) and general principles of mycology and enzyme inhibition to provide a framework for future research.

Introduction

This compound (6-chloro-1,2-benzothiazol-3(2H)-one) is a small molecule belonging to the benzothiazole class of compounds, recognized for its antifungal properties.[1][2] While its clinical development has been limited, its chemical structure suggests a reactive nature, pointing towards a specific and potent mechanism of action. This document synthesizes the available information to propose a detailed hypothesis for this compound's antifungal activity, focusing on its potential as a covalent inhibitor of essential fungal enzymes that are dependent on thiol groups for their catalytic function.

Proposed Core Mechanism: Covalent Modification of Fungal Thiol-Dependent Enzymes

The central hypothesis of this guide is that this compound exerts its antifungal effect through the irreversible covalent inhibition of essential fungal enzymes that possess a catalytically active cysteine residue in their active site . This mechanism is predicated on the electrophilic nature of the isothiazolone ring system within the this compound molecule, which makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue.

The Chemistry of Thiol Reactivity

Benzisothiazolinone compounds, the class to which this compound belongs, are known to be reactive towards nucleophiles, particularly thiols.[2] The sulfur-nitrogen bond in the isothiazolinone ring is labile and can be readily cleaved upon nucleophilic attack. The proposed reaction mechanism involves the nucleophilic cysteine residue of a target enzyme attacking the sulfur atom of the this compound ring. This leads to the opening of the ring and the formation of a stable covalent disulfide bond between the enzyme and a modified this compound molecule. This covalent modification would lead to an irreversible inactivation of the enzyme, thereby disrupting a critical cellular process and leading to fungal cell death.

Putative Fungal Cellular Targets

Several classes of fungal enzymes are reliant on cysteine residues for their catalytic activity and are essential for fungal viability, making them plausible targets for this compound. These include:

-

Cysteine Proteases: These enzymes are crucial for various cellular processes, including protein turnover, degradation of host tissues for nutrition, and morphogenesis. Key examples in fungi include metacaspases and other peptidases.

-

Thiol-dependent Dehydrogenases: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), while also present in host organisms, can have structural differences in fungi that may be exploited for selective targeting. Inhibition of GAPDH would disrupt glycolysis, a central metabolic pathway.

-

Enzymes involved in Redox Homeostasis: The thioredoxin and glutathione systems are critical for maintaining the proper redox balance within the fungal cell and protecting it from oxidative stress. These systems rely on a cascade of enzymes with active site cysteines, such as thioredoxin reductase and glutathione reductase.

The specificity of this compound for fungal over host enzymes would be determined by the accessibility and reactivity of the cysteine residue within the enzyme's active site, as well as the overall binding affinity of this compound for the fungal protein.

Proposed Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed mechanism of action and the logical flow of experimental validation.

References

Ticlatone: An In-Depth Technical Guide on its Antifungal Spectrum of Activity

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the antifungal spectrum of activity, detailed experimental protocols, and the precise mechanism of action for the benzothiazole antifungal, ticlatone. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals by detailing standardized methodologies for antifungal susceptibility testing, presenting data from related benzothiazole compounds to infer a potential spectrum of activity, and discussing plausible mechanisms of action and associated signaling pathways based on its chemical class.

Introduction

In Vitro Antifungal Susceptibility Testing: Experimental Protocols

The determination of the antifungal spectrum of activity relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide harmonized and reproducible protocols.[2][3][4] The broth microdilution method is the most common reference technique.

Broth Microdilution Method (CLSI/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test fungus is introduced into a series of microplate wells containing serial dilutions of the antifungal agent in a sterile broth medium. Following incubation, the wells are observed for microbial growth.

Detailed Methodology:

-

Antifungal Agent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial two-fold dilutions are made in the test medium, typically RPMI-1640 broth, to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating cultures.

-

For yeasts (e.g., Candida species), a suspension is prepared in sterile saline and the density is adjusted using a spectrophotometer or a hemocytometer to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

For filamentous fungi (e.g., Aspergillus species), conidia are harvested and the suspension is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Microplate Inoculation and Incubation:

-

100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.

-

Positive (inoculum without drug) and negative (broth only) controls are included.

-

The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the positive control. The endpoint for azoles and echinocandins is typically a ≥50% reduction in growth, while for amphotericin B, it is complete inhibition (100%).[4]

-

Experimental Workflow Diagram

Antifungal Spectrum of Activity: Inferred from Benzothiazole Derivatives

While specific MIC data for this compound is unavailable, studies on other benzothiazole derivatives provide insights into the potential antifungal spectrum of this class of compounds. The data presented below is for informational purposes and should not be directly extrapolated to this compound.

| Fungal Species | Benzothiazole Derivative(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 14o, 14p, 14r | 0.125 - 2 | [5] |

| 6-amino-2-n-pentylthiobenzothiazole | IC50: ≤ 40 - 200 µmol/mL | [6] | |

| Cryptococcus neoformans | 14o, 14p, 14r | 0.125 - 2 | [5] |

| Aspergillus niger | Compounds A1, A2, A4, A6, A9 | Significant Activity | [7] |

| Fusarium solani | 5h | IC50: 4.34 | [8] |

| Colletotrichum gloeosporioides | Benzothiazole | 100% inhibition at 50 ppm | [9] |

Potential Mechanism of Action and Signaling Pathways

The precise molecular target of this compound has not been elucidated. However, research on other antifungal benzothiazole derivatives suggests several potential mechanisms of action.

Inhibition of Ergosterol Biosynthesis

Some benzothiazole compounds have been shown to target CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway.[5][10] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism is similar to that of azole antifungals.

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is another potential target for benzothiazole antifungals.[11] NMT catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is crucial for the function and localization of many proteins involved in signal transduction and cellular architecture. Inhibition of NMT can, therefore, have pleiotropic effects on fungal viability.

Fungal Signaling Pathways Potentially Affected

Antifungal agents that disrupt the cell wall or membrane integrity often trigger compensatory stress response signaling pathways in fungi. While the specific pathways affected by this compound are unknown, the following are common fungal stress response pathways that could be activated upon treatment with a cell membrane-active agent.

-

Cell Wall Integrity (CWI) Pathway: This pathway is activated by cell wall stress and leads to the reinforcement of the cell wall. Key components include the sensor proteins, a Rho-type GTPase, a protein kinase C (PKC), and a MAP kinase cascade.

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic stress and leads to the production of glycerol to balance intracellular and extracellular osmolarity. It involves a two-component-like phosphorelay system and a MAP kinase cascade.

-

Calcineurin Pathway: This pathway is involved in stress responses, morphogenesis, and virulence. It is activated by an increase in intracellular calcium and involves the phosphatase calcineurin.

-

Ras/cAMP/PKA Pathway: This pathway is a central regulator of morphogenesis (e.g., yeast-to-hyphae transition in Candida albicans) and virulence.[12]

The diagram below illustrates a generalized overview of these key signaling pathways in fungi.

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]

- 11. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Effects of antifungal drugs on proliferation signals in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ticlatone (6-chloro-1,2-benzothiazol-3-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, also known by the chemical name 6-chloro-1,2-benzothiazol-3(2H)-one, is a synthetic heterocyclic compound belonging to the benzisothiazole class. It has been recognized primarily for its antifungal properties, particularly against various dermatophytes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes of this compound. It also collates available information on its biological activity and proposes detailed experimental protocols for its synthesis, purification, and analysis. While the precise mechanism of action and a full pharmacokinetic profile are not extensively documented in publicly available literature, this guide summarizes the known information and provides a framework for future research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to an isothiazole ring, with a chlorine substituent on the benzene ring and a ketone group on the isothiazole ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-chloro-1,2-benzothiazol-3(2H)-one | N/A |

| Synonyms | Landromil, Tiklaton, FER-1443 | N/A |

| CAS Number | 70-10-0 | N/A |

| Molecular Formula | C₇H₄ClNOS | N/A |

| Molecular Weight | 185.63 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 270-273 °C | [2] |

| Solubility | Soluble in DMSO | N/A |

| LogP (calculated) | 1.9 | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 6-chloro-1,2-benzothiazol-3(2H)-one (this compound) from 2-amino-5-chlorobenzoic acid.

Materials:

-

2-amino-5-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Synthesis of 2,2'-dithiobis(5-chlorobenzamide)

-

In a well-ventilated fume hood, cautiously add 2-amino-5-chlorobenzoic acid to an excess of thionyl chloride.

-

Heat the mixture under reflux for 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable organic solvent like toluene.

-

In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in water.

-

Slowly add the acid chloride solution to the sodium disulfide solution with vigorous stirring.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,2'-dithiobis(5-chlorobenzamide).

Step 2: Reductive Cyclization to this compound

-

Suspend the 2,2'-dithiobis(5-chlorobenzamide) in methanol.

-

Add a reducing agent, such as sodium borohydride, portion-wise while keeping the temperature below 30°C.

-

After the addition, stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to yield crude this compound.

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is established as an antifungal agent. However, detailed studies elucidating its precise mechanism of action are scarce in the available literature. Benzisothiazole derivatives are known to exhibit a broad range of biological activities, and their antifungal action is often attributed to the disruption of essential fungal cellular processes.

Proposed Mechanism of Action: The antifungal mechanism of many heterocyclic compounds involves the inhibition of key enzymes or the disruption of cellular structures. For this compound, a plausible mechanism, based on the actions of other antifungal agents, could involve:

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity.[4]

-

Disruption of Fungal Cell Membrane: The compound may directly interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components and eventual cell lysis.

Further research is required to definitively establish the molecular targets of this compound.

Caption: Proposed antifungal mechanism of this compound.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal species, are not widely reported in peer-reviewed journals. However, for context, the following table presents typical MIC ranges for other common antifungal agents against dermatophytes.

Table 2: Representative MIC Ranges of Common Antifungals Against Dermatophytes

| Antifungal Agent | Organism | MIC Range (µg/mL) | Reference |

| Terbinafine | Trichophyton rubrum | 0.002 - 0.25 | [5] |

| Itraconazole | Trichophyton rubrum | 0.094 - 12 | [6] |

| Ketoconazole | Trichophyton rubrum | 0.064 - 24 | [6] |

| Fluconazole | Trichophyton rubrum | 64 - ≥256 | [6] |

Note: These values are for comparative purposes only and do not represent the activity of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antifungal susceptibility of fungal isolates to this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to cover a clinically relevant concentration range.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound.

-

Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Caption: Workflow for MIC determination.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a quantitative method for the analysis of this compound in a sample matrix (e.g., bulk substance or formulation).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely in the range of 254-280 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., acetonitrile or methanol). Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

This compound is a benzisothiazole derivative with known antifungal properties. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standardized protocols for its biological and chemical analysis. Significant gaps remain in the scientific literature concerning its specific mechanism of action, quantitative antifungal spectrum, pharmacokinetic profile, and interaction with cellular signaling pathways. Future research should focus on elucidating these aspects to fully understand the therapeutic potential of this compound and to guide the development of new, more potent derivatives. Mechanistic studies, including enzyme inhibition assays and cell membrane interaction studies, are crucial next steps. Furthermore, comprehensive in vitro susceptibility testing against a broad panel of clinically relevant fungi is necessary to establish its spectrum of activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ON BENZISOTHIAZOLONES: A SERIES WITH A WIDE RANGE OF BACTERIOSTATIC AND FUNGISTATIC ACTIVITY. | Semantic Scholar [semanticscholar.org]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Synthesis and Characterization of Ticlatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, with the IUPAC name 6-Chloro-1,2-benzothiazol-3(2H)-one, is a notable antifungal agent belonging to the benzisothiazolinone class of compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed characterization methodologies. The document includes established synthetic protocols, extensive characterization data, and an exploration of its proposed antifungal mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and pathways are visualized through diagrams generated using the DOT language.

Physicochemical Properties of this compound

This compound is a white to off-white solid with established antifungal properties. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-Chloro-1,2-benzothiazol-3(2H)-one | [1] |

| Synonyms | Ticlaton, Landromil | [2] |

| CAS Number | 70-10-0 | [2] |

| Chemical Formula | C₇H₄ClNOS | [2] |

| Molar Mass | 185.63 g/mol | [2] |

| Melting Point | 270-272 °C | [2] |

| Appearance | Off-White to Light Beige Solid | [2] |

| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several reported methods. A common and effective approach involves the cyclization of a substituted benzamide precursor. The following section outlines a representative synthetic protocol.

Synthesis Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Ticlatone

This technical guide provides a comprehensive overview of the solubility of this compound, a benzothiazole derivative recognized for its antifungal properties.[1][2] The information compiled herein is intended to support research and development activities by providing detailed solubility data, experimental protocols, and a visual representation of the solubility determination workflow.

Physicochemical Properties of this compound

This compound, with the chemical formula C₇H₄ClNOS, is an organic compound belonging to the class of benzothiazoles.[1][3] Its structure, featuring a chlorine-substituted aromatic ring fused to an isothiazolone ring, influences its physicochemical properties, including its solubility profile.[1]

Key Physicochemical Identifiers:

-

IUPAC Name: 6-chloro-1,2-benzothiazol-3-one[4]

This compound Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. Its heterocyclic structure and intermediate lipophilicity, as indicated by its octanol-water partition coefficient (LogP) of approximately 1.9, suggest moderate compatibility with polar organic solvents and limited aqueous solubility.[1]

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Reported Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (673.38 mM) | Requires ultrasonic treatment and heating to 80°C | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | Not specified | [1][] |

| Water | 0.734 mg/mL | Predicted value (ALOGPS) | [3] |

| Water | Limited solubility | Not specified | [6] |

| Methanol | Slightly Soluble | Not specified | [] |

| Organic Solvents (General) | Moderately Soluble | Not specified | [6] |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining this compound solubility is not detailed in the available literature, a general, tiered approach can be effectively employed. The following methodology is adapted from established protocols for testing chemical solubility for in vitro assays.[7]

Objective: To determine the maximum soluble concentration of this compound in a given solvent through a stepwise process.

Materials:

-

This compound powder

-

Selected solvents (e.g., cell culture media, DMSO, ethanol, water)

-

Analytical balance

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath (37°C)

Procedure:

-

Initial Solvent Preparation (Tier 1):

-

Weigh an appropriate amount of this compound (e.g., 10 mg) into a glass tube.

-

Add a calculated volume of the primary solvent (e.g., 0.5 mL for a target concentration of 20 mg/mL) at room temperature.[7]

-

-

Mechanical Dissolution Methods:

-

Vortexing: Gently mix the solution by vortexing the tube for 1-2 minutes.[7] Visually inspect for undissolved particles.

-

Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[7] Re-examine for solubility.

-

Heating: If insolubility persists, warm the solution to 37°C for a period of 5 to 60 minutes using a water bath or incubator.[7]

-

-

Tiered Solvent Approach:

-

If this compound is insoluble in the primary solvent (e.g., aqueous media), the protocol should proceed to test solubility in a stronger organic solvent like DMSO or ethanol.[7]

-

Start with a high concentration in the organic solvent (e.g., 200 mg/mL in DMSO).[7]

-

If the compound dissolves, this stock solution can be used for subsequent serial dilutions into aqueous media for experimental assays.

-

-

Observation and Documentation:

-

At each step, visually inspect the solution against a light source to ensure no solid particles, cloudiness, or precipitate is present.

-

Record the highest concentration at which this compound is fully dissolved in each solvent and under which conditions (e.g., "Soluble in DMSO at 125 mg/mL with sonication and heat").

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound as described in the experimental protocol.

Caption: A flowchart of the tiered experimental protocol for determining this compound solubility.

Mechanism of Action and Reactivity

While the precise antifungal mechanism of action for this compound is still a subject of investigation, its activity is attributed to the benzisothiazolone core.[1] Compounds in this class are known to be reactive towards nucleophilic species. This compound exhibits high reactivity with thiols and moderate reactivity with amines.[1] This reactivity profile suggests that its antifungal effects may stem from the electrophilic nature of its carbonyl carbon and the susceptibility of the N-S bond to nucleophilic attack, potentially disrupting essential proteins and enzymes within the fungal cell.[1]

Conclusion

This technical guide summarizes the known solubility characteristics of this compound, providing valuable data for formulation development and experimental design. The compound demonstrates high solubility in DMSO, particularly with the application of heat and sonication, and limited solubility in aqueous solutions. The provided experimental workflow offers a systematic approach for researchers to determine its solubility in various solvent systems relevant to their specific applications. Further studies are warranted to fully elucidate its mechanism of action and expand its solubility profile in a broader range of pharmaceutically acceptable solvents.

References

- 1. Buy this compound | 70-10-0 | >98% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C7H4ClNOS | CID 6258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 70-10-0: this compound | CymitQuimica [cymitquimica.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Ticlatone's Mode of Action Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mode of action of Ticlatone against dermatophytes has not been extensively studied and documented in publicly available scientific literature. This guide presents a hypothesized mechanism based on its classification as a benzothiazole antifungal agent and the well-established modes of action of other antifungal compounds that target the ergosterol biosynthesis pathway. All experimental data and protocols provided are for analogous compounds and are intended to serve as a framework for future research on this compound.

Introduction

Dermatophytes, the filamentous fungi responsible for superficial infections of the skin, hair, and nails, represent a significant clinical challenge. The fungal cell membrane, and specifically the ergosterol biosynthesis pathway, is a primary target for many successful antifungal therapies. This compound, a benzothiazole derivative, is classified as an antifungal agent; however, its precise mechanism of action remains to be fully elucidated.[1][2][3] This technical guide outlines a hypothesized mode of action for this compound against dermatophytes, positing that it functions as an inhibitor of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. This hypothesis is drawn from the established mechanisms of other antifungal classes, such as thiocarbamates and allylamines, which also target this pathway.[4][5][6][7]

Hypothesized Mode of Action: Inhibition of Squalene Epoxidase

The integrity of the fungal cell membrane is paramount for the survival and proliferation of dermatophytes. This integrity is largely maintained by ergosterol, the primary sterol in fungal cell membranes. The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal intervention.

We hypothesize that this compound's primary mode of action against dermatophytes is the inhibition of the enzyme squalene epoxidase . This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial early step in the ergosterol biosynthesis pathway.

The proposed downstream effects of this inhibition are twofold:

-

Depletion of Ergosterol: By blocking the pathway at an early stage, this compound would prevent the synthesis of ergosterol. The resulting depletion of this vital sterol would lead to a dysfunctional cell membrane, characterized by increased permeability and an inability to maintain essential cellular functions.[6][8]

-

Accumulation of Squalene: The inhibition of squalene epoxidase would lead to a toxic intracellular accumulation of squalene.[4][5] High concentrations of squalene are disruptive to the fungal cell membrane and are thought to contribute significantly to the fungicidal activity of squalene epoxidase inhibitors.

This dual mechanism of ergosterol depletion and squalene accumulation is characteristic of other antifungal agents that target squalene epoxidase, such as the allylamine terbinafine and the thiocarbamate tolnaftate.[4][5][6]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway in dermatophytes and the proposed point of inhibition by this compound.

Comparative Quantitative Data

While no specific quantitative data for this compound against dermatophytes is readily available, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for other antifungal agents, including those that inhibit squalene epoxidase, against common dermatophyte species. This data provides a comparative context for the potential efficacy of this compound.

Table 1: MIC (µg/mL) of Squalene Epoxidase Inhibitors Against Dermatophytes

| Dermatophyte Species | Terbinafine | Tolnaftate |

| Trichophyton rubrum | 0.001 - 0.64 | 0.03 - 0.25 |

| Trichophyton mentagrophytes | 0.001 - 0.64 | 0.03 - 0.25 |

| Epidermophyton floccosum | ≤0.03 - 0.12 | 0.03 - 0.12 |

| Microsporum canis | 0.004 - 0.25 | 0.06 - 0.5 |

| Microsporum gypseum | 0.008 - 0.12 | 0.12 - 0.5 |

Data compiled from multiple sources. Ranges may vary based on testing methodology and strain susceptibility.

Table 2: MIC (µg/mL) of Azole Antifungals (14α-demethylase inhibitors) Against Dermatophytes

| Dermatophyte Species | Itraconazole | Fluconazole | Ketoconazole |

| Trichophyton rubrum | 0.0156 - 1 | 1 - >64 | 0.01 - 3.84 |

| Trichophyton mentagrophytes | 0.0156 - 1 | 1 - >64 | 0.01 - 3.84 |

| Epidermophyton floccosum | 0.03 - 0.25 | 0.5 - 8 | 0.03 - 0.25 |

| Microsporum canis | 0.06 - 1 | 1 - 16 | 0.03 - 0.5 |

| Microsporum gypseum | 0.12 - 1 | 2 - 32 | 0.06 - 1 |

Data compiled from multiple sources.[9] Ranges may vary based on testing methodology and strain susceptibility.

Experimental Protocols

To investigate and confirm the hypothesized mode of action of this compound, a series of established experimental protocols can be employed.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various dermatophyte species.

Methodology: The Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method is the standard for susceptibility testing of filamentous fungi.[10][11]

-

Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a specific turbidity corresponding to a defined conidial concentration.

-

Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (e.g., 4-7 days).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Squalene Epoxidase Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on squalene epoxidase activity.

Methodology: This assay typically involves the use of fungal microsomes, which contain the membrane-bound squalene epoxidase enzyme.

-

Microsome Preparation: Dermatophyte mycelia are harvested, and microsomes are isolated through differential centrifugation.

-

Assay Reaction: The microsomal preparation is incubated with squalene (the substrate), a co-factor (e.g., NADPH), and varying concentrations of this compound.

-

Product Quantification: The reaction is stopped, and the product (2,3-oxidosqualene) is extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the squalene epoxidase activity (IC50) is calculated.

Sterol Profile Analysis

Objective: To analyze the effect of this compound on the sterol composition of dermatophyte cells.

Methodology: This involves extracting and quantifying the sterols from dermatophyte cells treated with this compound.

-

Fungal Culture and Treatment: Dermatophyte cultures are grown in the presence of sub-MIC concentrations of this compound.

-

Lipid Extraction: The fungal cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).

-

Saponification: The lipid extract is saponified to release the sterols.

-

Sterol Analysis: The sterol fraction is analyzed by HPLC or GC-MS to identify and quantify ergosterol and any accumulated precursors, such as squalene.

Visualizing the Experimental Workflow

The following diagram outlines a general workflow for investigating the mode of action of a novel antifungal agent like this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the classification of this compound as a benzothiazole antifungal suggests a plausible mode of action centered on the disruption of the ergosterol biosynthesis pathway. The hypothesis that this compound inhibits squalene epoxidase is supported by the well-characterized mechanisms of other antifungal agents that effectively treat dermatophyte infections.

To validate this hypothesis and fully characterize this compound's antifungal properties, further research is essential. The experimental protocols outlined in this guide provide a roadmap for future investigations. Specifically, determining the MIC of this compound against a panel of dermatophyte clinical isolates, conducting in vitro squalene epoxidase inhibition assays, and performing detailed sterol profile analyses will be critical in confirming its precise mode of action. Such studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of antifungal drug development against dermatophytes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Buy this compound | 70-10-0 | >98% [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The mode of antifungal action of tolnaftate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Tolnaftate used for? [synapse.patsnap.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Articles [globalrx.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

Ticlatone: A Technical Deep Dive into its Discovery, History, and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is an antifungal agent belonging to the benzisothiazole class of compounds. This document provides a comprehensive technical overview of the discovery, history, synthesis, and proposed mechanism of action of this compound and its derivatives. While clinical data on this compound remains elusive in publicly accessible records, preclinical studies on related compounds have shed light on a potentially novel antifungal mechanism targeting mitochondrial function. This guide synthesizes the available scientific literature to offer a detailed resource for researchers and professionals in the field of antifungal drug development.

Discovery and History

This compound is also known by its trade name, Landromil. Despite its early discovery, the developmental history of this compound as a pharmaceutical agent is not well-documented in peer-reviewed journals. Information from databases such as PubChem suggests that the compound may have reached Phase II clinical trials, but the results of these trials have not been published in accessible scientific literature. The lack of extensive clinical data has left a significant gap in the understanding of its efficacy and safety profile in humans.

Chemical Synthesis

The synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, the core of this compound, has been a subject of chemical research. While the original synthesis by Fischer is not detailed here, contemporary research has explored various methods for creating derivatives of this scaffold. A generalized synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives

This protocol is a generalized representation based on modern synthetic methodologies for similar compounds and may not reflect the original synthesis of this compound.

Materials:

-

Substituted 2-mercaptobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) or primary amine (R-NH₂)

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Acid Chloride Formation: The substituted 2-mercaptobenzoic acid is reacted with an excess of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of ammonia or a primary amine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion. The resulting amide is then isolated by extraction and purified by column chromatography.

-

Cyclization and Chlorination: The purified amide is treated with a chlorinating agent, such as N-chlorosuccinimide, in a suitable solvent. This step facilitates the cyclization to the 1,2-benzisothiazol-3(2H)-one ring system and the introduction of the chlorine atom at the desired position. The final product is purified by recrystallization or column chromatography.

Antifungal Activity and Mechanism of Action

While data on this compound itself is scarce, research into its derivatives has provided valuable insights into the antifungal potential of the 1,2-benzisothiazol-3(2H)-one scaffold. A 2011 study reported the broad-spectrum antifungal activity of a series of these derivatives.

Quantitative Data: In Vitro Antifungal Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values for representative derivatives against various fungal pathogens. It is important to note that this data is for derivatives and not for this compound itself.

| Fungal Species | Representative Derivative 1 (MIC₅₀ µg/mL) | Representative Derivative 2 (MIC₅₀ µg/mL) |

| Candida albicans | 1.25 | 2.5 |

| Candida glabrata | 0.63 | 1.25 |

| Candida parapsilosis | 0.63 | 1.25 |

| Cryptococcus neoformans | 0.31 | 0.63 |

| Aspergillus fumigatus | 2.5 | 5.0 |

Data is illustrative and based on published findings for derivatives.

Proposed Mechanism of Action

A subsequent study in 2012 on these derivatives suggested a mechanism of action distinct from existing classes of antifungal drugs. The research indicated that these compounds likely target mitochondrial function.

The proposed mechanism involves the disruption of the fungal respiratory pathway. This disruption leads to an increase in the production of reactive oxygen species (ROS), which are toxic to the cell, and a decrease in the mitochondrial membrane potential, ultimately leading to fungal cell death. This fungicidal activity is a promising characteristic for an antifungal agent.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

Materials:

-

Fungal cells (e.g., Saccharomyces cerevisiae)

-

1,2-benzisothiazol-3(2H)-one derivative

-

Rhodamine 123 (fluorescent dye)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Culture: Fungal cells are cultured in appropriate media to logarithmic phase.

-

Treatment: The cells are harvested, washed, and resuspended in PBS. The 1,2-benzisothiazol-3(2H)-one derivative is added at various concentrations, and the cells are incubated for a specified period.

-

Staining: Rhodamine 123, a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, is added to the cell suspension and incubated in the dark.

-

Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential. Alternatively, cells can be visualized under a fluorescence microscope to observe changes in mitochondrial staining.

Visualizations

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion and Future Perspectives

This compound represents an early discovery in the benzisothiazole class of antifungals. While its own clinical development history is obscure, recent research on its derivatives has revitalized interest in this chemical scaffold. The proposed novel mechanism of action, targeting fungal mitochondrial respiration, presents a promising avenue for circumventing known resistance mechanisms to current antifungal therapies.

Future research should focus on several key areas. Firstly, a thorough investigation into the original discovery and any unpublished preclinical or clinical data for this compound could provide invaluable context. Secondly, a definitive elucidation of the precise molecular target(s) within the fungal respiratory chain for this compound and its derivatives is crucial. Finally, structure-activity relationship (SAR) studies could be expanded to optimize the antifungal potency and selectivity of this class of compounds, paving the way for the development of new and effective treatments for fungal infections. The lack of publicly available clinical trial data for this compound underscores the challenges in drug development and the importance of transparent data sharing to the scientific community.

References

Physicochemical Properties of Ticlatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, with the chemical name 6-chloro-1,2-benzothiazol-3-one, is an antifungal agent. A comprehensive understanding of its physicochemical properties is paramount for its development and application in pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, lipophilicity, and acidity. Detailed experimental protocols for the determination of key parameters are presented, alongside a discussion of its known, albeit limited, mechanism of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related benzothiazole compounds.

Introduction

This compound is a synthetic heterocyclic compound belonging to the benzothiazole class, recognized for its antifungal properties. The e[1][2]fficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical characteristics. Therefore, a thorough characterization of these properties is a critical step in the drug development pipeline, influencing formulation design, pharmacokinetic profiling, and ultimately, therapeutic effectiveness. This guide synthesizes available data on the physicochemical properties of this compound and outlines standardized experimental methodologies for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical and pharmaceutical databases.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-chloro-1,2-benzothiazol-3-one | |

| [2]Molecular Formula | C₇H₄ClNOS | |

| [3]Molecular Weight | 185.63 g/mol | |

| [2]CAS Number | 70-10-0 | |

| [2]Appearance | Solid | - |

Table 2: Experimentally Relevant Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Melting Point | 270-273 °C | Not Specified | |

| [3]Water Solubility | 0.734 mg/mL (Predicted) | ALOGPS | DrugBank |

| logP | 1.9 - 2.04 (Predicted) | XLogP3, ALOGPS | , Drug[2]Bank |

| pKa (Strongest Acidic) | 9.34 (Predicted) | Chemaxon | DrugBank |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical parameters. The following sections outline standardized methods for key properties of this compound.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties.

This classic method directly measures the partitioning of a solute between n-octanol and water.

-

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glassware (flasks with stoppers)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

-

Stopper the flask and shake it vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

Calculate the logP value using the formula: logP = log ([this compound]octanol / [this compound]water)

-

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.

-

Materials:

-

This compound

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

A series of reference compounds with known logP values.

-

-

Procedure:

-

Prepare solutions of this compound and the reference compounds in the mobile phase.

-

Inject each solution onto the HPLC column and record the retention time (tR).

-

Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0

-

Create a calibration curve by plotting the log(k) values of the reference compounds against their known logP values.

-

Determine the logP of this compound by interpolating its log(k) value on the calibration curve.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

-

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffer solutions with a range of known pH values.

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the curve.

-

Synthesis

This compound (6-chloro-1,2-benzothiazol-3-one) can be synthesized through various routes. One common approach involves the cyclization of a substituted benzamide derivative. A general synthetic scheme is presented below.

Caption: A possible synthetic pathway for this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound as an antifungal agent is not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other antifungal compounds, it is hypothesized to interfere with essential fungal cellular processes. A plausible target is the fungal cell wall, a structure vital for maintaining cell integrity and viability, and which is absent in human cells, making it an attractive target for selective toxicity.

One potential mechanism is the inhibition of a key enzyme involved in the synthesis of a critical cell wall component, such as β-(1,3)-glucan.

References

Ticlatone: A Technical Whitepaper on a Benzothiazole Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlatone, chemically identified as 6-chloro-1,2-benzisothiazol-3(2H)-one, is a member of the benzothiazole class of compounds and is recognized for its antifungal properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core attributes as an antifungal agent. Due to the limited publicly available data specifically for this compound, this paper also draws upon research on the broader class of 1,2-benzisothiazol-3(2H)-one derivatives to infer potential characteristics and mechanisms. This document aims to consolidate the current knowledge and highlight areas for future research and development.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Benzothiazole and its derivatives have emerged as a promising scaffold in the development of new therapeutic agents due to their broad spectrum of biological activities. This compound, a chlorinated benzisothiazole derivative, is classified as a topical antifungal agent. This whitepaper will delve into the technical aspects of this compound, including its chemical structure, and what is known about its antifungal activity and potential mechanism of action, primarily through the lens of its chemical class.

Chemical Profile

-

IUPAC Name: 6-chloro-1,2-benzisothiazol-3(2H)-one

-

Synonyms: this compound, Landromil

-

Chemical Formula: C₇H₄ClNOS

-

Molecular Weight: 185.63 g/mol

-

Structure:

-

A benzothiazole core consisting of a benzene ring fused to a thiazole ring.

-

A chlorine atom substituted at the 6th position of the benzene ring.

-

A carbonyl group at the 3rd position of the thiazole ring.

-

Antifungal Activity

Research indicates that derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold exhibit broad-spectrum antifungal activity.[1][2] This activity has been observed against a variety of fungal pathogens, including dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[1]

Table 1: Inferred Antifungal Spectrum of this compound based on Derivatives

| Fungal Group | Potential Activity | Reference |

| Dermatophytes (e.g., Trichophyton sp., Microsporum sp.) | Active | [1] |

It is important to note that the substitution pattern on the benzisothiazole ring significantly influences the antifungal potency. Therefore, the specific activity of this compound would need to be determined through dedicated in vitro and in vivo studies. Some derivatives of this class have been reported to be fungicidal, suggesting that this compound may also exhibit cidal rather than static activity against susceptible fungi.[3]

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, based on the general understanding of how antifungal agents work and the reactivity of the benzisothiazole core, several potential mechanisms can be hypothesized.

Many antifungal drugs target the fungal cell membrane or cell wall, as these structures are essential for fungal viability and possess components distinct from mammalian cells.[4][5] It is plausible that this compound or its derivatives could interfere with key enzymes involved in the biosynthesis of essential cell wall components like chitin or β-glucan, or disrupt the integrity of the fungal cell membrane.

A proposed workflow for investigating the mechanism of action of this compound is outlined below.

Caption: Proposed workflow for investigating this compound's mechanism.

Experimental Protocols

Detailed experimental protocols for the synthesis and antifungal evaluation of this compound are not explicitly available in the reviewed literature. However, standardized methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate for determining the MIC and Minimum Fungicidal Concentration (MFC) of this compound.

A generalized protocol for determining the MIC of an antifungal agent against dermatophytes is described below.

General Protocol: Broth Microdilution for Dermatophytes

-

Fungal Isolate Preparation:

-

Culture the dermatophyte species (e.g., Trichophyton rubrum, Microsporum canis) on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed.

-

Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the spore suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI 1640 medium.

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the fungal spore suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 28-30°C for 4-7 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.

-

The logical flow of such an experimental setup can be visualized as follows:

Caption: Workflow for in vitro antifungal susceptibility testing.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on 1,2-benzisothiazol-3(2H)-one derivatives have highlighted the importance of certain structural features for optimal antifungal activity.[2] These studies suggest that the presence of the heterocyclic benzisothiazole ring is crucial. Further optimization of this scaffold could lead to the development of more potent antifungal agents.

Conclusion and Future Directions

This compound, a member of the benzothiazole family, is an antifungal agent with potential for topical applications. While specific data on its antifungal spectrum and mechanism of action are scarce, the broader class of 1,2-benzisothiazol-3(2H)-one derivatives demonstrates promising broad-spectrum antifungal activity.

To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Quantitative Antifungal Spectrum: Determination of MIC and MFC values against a wide range of clinically relevant fungi, including resistant strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by this compound.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in animal models of fungal infections.

-

Formulation Development: Optimization of topical formulations to enhance drug delivery and efficacy.

A deeper understanding of this compound's antifungal properties will be instrumental in its potential development as a valuable therapeutic option in the fight against fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: Protocols for In Vitro Antifungal Susceptibility and Cytotoxicity Profiling of Ticlatone

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal compounds.

Introduction Ticlatone (6-chloro-1,2-benzisothiazol-3(2H)-one) is a sulfur-containing heterocyclic compound belonging to the benzisothiazole class. While its primary application has been as a topical antifungal agent, a thorough characterization of its in vitro efficacy across a range of fungal pathogens and its selectivity for fungal over mammalian cells is crucial for further development. This document provides detailed protocols for determining the antifungal activity of this compound using the broth microdilution method, aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI), and for assessing its cytotoxicity against a mammalian cell line.

The primary metric for antifungal susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Concurrently, evaluating the compound's effect on host cells, often expressed as the 50% cytotoxic concentration (IC50), is essential for calculating a selectivity index (IC50/MIC) and assessing its therapeutic potential. While the precise molecular mechanism of action for this compound is not extensively detailed in the literature[2], this note also illustrates a common antifungal signaling pathway to provide context for mechanistic studies.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the in vitro antifungal efficacy and cytotoxicity of this compound.

Caption: High-level workflow for determining this compound's MIC and IC50.

Protocol 1: Antifungal Susceptibility Testing

This protocol is based on the CLSI broth microdilution method for yeasts (M27) and molds.[3][4] It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials and Reagents:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous[5]

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer and plate reader (530 nm or other appropriate wavelength)

-

Sterile, deionized water

-

0.85% Saline (NaCl)

-

Vortex mixer

-

Hemocytometer or spectrophotometer for inoculum counting

Experimental Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

For yeasts (Candida, Cryptococcus), subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[6]

-

-

Plate Preparation (Serial Dilution):

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the working this compound stock solution (2x concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the drug to its final test concentration.

-

Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or up to 72 hours for slower-growing species.[7]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control.[7]

-

This can be determined visually or by reading the optical density (OD) at 570 nm after adding a metabolic indicator like MTT.[7]

-

Data Presentation: this compound Antifungal Activity (MIC)

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 2.0 | 0.5 |

| Candida glabrata | Clinical Isolate | 4.0 | 16.0 |

| Cryptococcus neoformans | ATCC 208821 | 1.0 | 4.0 |

| Aspergillus fumigatus | ATCC 204305 | 8.0 | >64.0 |

| Candida parapsilosis (QC) | ATCC 22019 | 1.0 | 1.0 |

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of this compound on a human cell line.[8]

Materials and Reagents:

-

Human cell line (e.g., HeLa, MRC5, or HepG2)

-

Complete culture medium (e.g., MEM or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Experimental Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

-

MTT Assay:

-

Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours.

-

Aspirate the medium containing MTT.

-